1-ethyl-3-[(3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-ETHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that combines the structural features of indole and benzofuran. These heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and synthetic drugs. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-ETHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves several steps, typically starting with the preparation of the benzofuran and indole intermediates. One common method involves the use of microwave-assisted synthesis to construct the benzofuran ring, followed by a series of reactions to introduce the indole moiety . The reaction conditions often include the use of catalysts, such as palladium, and reagents like iodobenzene . Industrial production methods may involve optimizing these reactions for higher yields and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-ETHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
1-ETHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species and inhibiting pro-inflammatory cytokines like interleukin-6 . The compound’s antiviral effects may involve the inhibition of viral replication by targeting viral enzymes or proteins .
Comparison with Similar Compounds
1-ETHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
1-(3-Methyl-1-benzofuran-2-yl)ethanone: This compound shares the benzofuran core but lacks the indole moiety, resulting in different biological activities.
Indole derivatives: Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one exhibit similar biological activities but differ in their structural features.
The uniqueness of 1-ETHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combined benzofuran and indole structures, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H19NO2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-ethyl-3-[(3-methyl-1-benzofuran-2-yl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C20H19NO2/c1-3-21-17-10-6-4-9-15(17)16(20(21)22)12-19-13(2)14-8-5-7-11-18(14)23-19/h4-11,16H,3,12H2,1-2H3 |
InChI Key |
QIZMKHOPEYVOAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
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